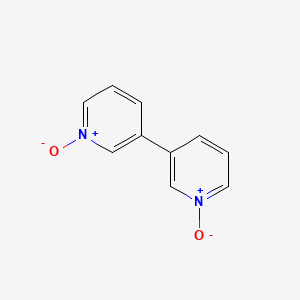

3,3'-Bipyridine, 1,1'-dioxide

Description

Historical Context and Evolution of Bipyridine N,N'-Dioxide Chemistry

The chemistry of bipyridine N,N'-dioxides is intrinsically linked to the development of bipyridine chemistry itself. The parent bipyridines, particularly the 2,2'-isomer, have been central to coordination chemistry since the late 19th and early 20th centuries. mdpi.com The subsequent exploration of their N-oxides opened new avenues in ligand design and coordination chemistry.

The synthesis of bipyridine N,N'-dioxides is most commonly achieved through the oxidation of the corresponding bipyridine isomers. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in glacial acetic acid or peroxy acids like m-chloroperbenzoic acid (m-CPBA). The introduction of the N-oxide groups was found to modify the electronic properties of the pyridine (B92270) rings, enhancing their electron-donating ability through the oxygen atoms while also providing sites for hydrogen bonding. wikipedia.org

Early studies on bipyridine N,N'-dioxides, such as those on the 2,2'-isomer, focused on their ability to form stable chelate complexes with a variety of transition metals. wikipedia.orgsci-hub.box These complexes were investigated for their magnetic and spectroscopic properties. acs.org Over time, the focus expanded to include other isomers, such as the 4,4'- and 3,3'-dioxides, which were recognized for their potential as bridging ligands capable of linking multiple metal centers to form coordination polymers. iucr.org The evolution of synthetic methods has also seen the development of more stereoselective approaches, particularly for creating chiral bipyridine N,N'-dioxides for applications in asymmetric catalysis. researchgate.netnih.gov

Significance of the 3,3'-Isomeric Framework in Ligand Design

The significance of the 3,3'-isomeric framework of 3,3'-Bipyridine (B1266100), 1,1'-dioxide in ligand design stems from its unique structural and electronic properties, which distinguish it from the more commonly studied 2,2'- and 4,4'-isomers.

Unlike the 2,2'-isomer, which acts as a classic chelating ligand forming a stable five-membered ring with a metal ion, the nitrogen atoms (and thus the N-oxide oxygen atoms) in the 3,3'-isomer are positioned in a meta relationship to the C-C bond linking the two pyridine rings. This geometry prevents chelation with a single metal center. Instead, 3,3'-Bipyridine, 1,1'-dioxide functions as a divergent or bridging ligand. The two oxygen donor atoms are oriented at an angle to each other, allowing the ligand to connect two different metal centers, often leading to the formation of angular or zigzag coordination polymers.

This contrasts with the 4,4'-isomer, which typically acts as a linear bridging ligand, leading to one-dimensional chains or grid-like two-dimensional networks. The angled nature of the 3,3'-isomer provides greater flexibility and allows for the construction of more complex and diverse three-dimensional network topologies. The twist angle between the two pyridine rings in the 3,3'-isomer can vary depending on the coordination environment, further contributing to its versatility in constructing intricate supramolecular architectures.

Scope and Research Trajectories of this compound Studies

Current research involving this compound is primarily focused on its application in supramolecular chemistry and materials science, with an emphasis on the construction of coordination polymers and metal-organic frameworks (MOFs).

A significant area of investigation is the use of this compound as a building block for luminescent materials, particularly those containing lanthanide ions. The N-oxide groups can effectively transfer absorbed energy to the lanthanide center, which then emits light at its characteristic wavelength. mdpi.comnih.govmdpi.com The angled geometry of the 3,3'-isomer allows for the formation of specific coordination environments around the lanthanide ion that can enhance these luminescent properties.

The unique bridging capability of this ligand is also being exploited to create novel coordination polymers with interesting network topologies. Researchers have demonstrated that by varying the metal ion and reaction conditions, it is possible to control the dimensionality and structure of the resulting frameworks. These materials are of interest for potential applications in areas such as gas storage, separation, and heterogeneous catalysis.

While the direct use of achiral this compound in asymmetric catalysis is not as prevalent as its chiral counterparts, the broader class of bipyridine N,N'-dioxides are well-established as effective ligands and organocatalysts. researchgate.net They can activate metal centers or organosilicon reagents for a variety of enantioselective transformations. nih.gov The principles learned from these systems could be extended to catalytic systems incorporating the 3,3'-isomer, representing a potential future research direction. Furthermore, the ability of bipyridine-based ligands to participate in the electrochemical reduction of CO2 suggests another avenue for future studies involving complexes of this compound. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | 3-(1-oxidopyridin-1-ium-3-yl)pyridine 1-oxide |

| CAS Number | 2935-74-2 |

| Synonyms | 3,3'-Bipyridyl N,N'-dioxide, 3,3'-Dipyridyl-1,1'-dioxide |

Table 2: Comparison of Bipyridine N,N'-Dioxide Isomers in Coordination Chemistry

| Isomer | Typical Coordination Mode | Resulting Structures | Key Features |

| 2,2'-Bipyridine, 1,1'-dioxide | Chelating | Mononuclear or dinuclear complexes | Forms stable 7-membered chelate rings. nih.govresearchgate.net |

| This compound | Divergent/Bridging (Angled) | Angular or helical coordination polymers, complex 3D networks | Non-chelating nature allows for the formation of diverse and intricate supramolecular architectures. |

| 4,4'-Bipyridine, 1,1'-dioxide | Divergent/Bridging (Linear) | 1D linear chains, 2D grid-like networks | Acts as a rigid, linear linker connecting metal centers. iucr.org |

Structure

3D Structure

Properties

CAS No. |

2935-74-2 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

1-oxido-3-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium |

InChI |

InChI=1S/C10H8N2O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |

InChI Key |

SEQNYJKJVRTETG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C2=C[N+](=CC=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,3 Bipyridine 1,1 Dioxide

Direct Oxidation Pathways for 3,3'-Bipyridine (B1266100) Precursors

The most straightforward approach to 3,3'-bipyridine 1,1'-dioxide involves the direct oxidation of the nitrogen atoms of the 3,3'-bipyridine molecule. This transformation is typically accomplished using powerful oxidizing agents that can selectively convert the pyridine (B92270) nitrogens to their corresponding N-oxides.

Peroxide-Based Oxidation Strategies

Peroxide-based reagents are widely employed for the N-oxidation of pyridines and their derivatives due to their commercial availability and well-established reactivity. Common reagents in this category include hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid, which forms a more reactive peroxy acid in situ, and meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com

The reaction with hydrogen peroxide in glacial acetic acid is a common method for preparing N-oxides. For instance, a similar substrate, 4,4'-bipyridine, is oxidized to its N,N'-dioxide by heating with a mixture of 30% hydrogen peroxide and glacial acetic acid. rsc.org This method is adaptable for the synthesis of 3,3'-Bipyridine 1,1'-dioxide. The general procedure involves dissolving 3,3'-bipyridine in glacial acetic acid, followed by the addition of hydrogen peroxide. The mixture is then heated to facilitate the oxidation. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed, and the residue is basified to neutralize the acetic acid, allowing for the extraction of the product. rsc.org

Meta-chloroperoxybenzoic acid (m-CPBA) is another effective reagent for the N-oxidation of a wide range of amines and N-heterocycles. chemicalbook.com It is often preferred for its relative ease of handling compared to other peroxy acids. wikipedia.org The oxidation is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. A notable byproduct of this reaction is m-chlorobenzoic acid, which can sometimes complicate the purification process. rochester.edu

| Precursor | Oxidizing Agent | Solvent | Temperature | Product | Reference |

| 4,4'-Bipyridine | 30% Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid | 70-80°C | 4,4'-Bipyridine 1,1'-dioxide | rsc.org |

| General Amines/N-Heterocycles | m-CPBA | Dichloromethane | 0°C to room temp. | Corresponding N-oxides | chemicalbook.com |

Dimethyldioxirane-Mediated Oxidation

Dimethyldioxirane (DMDO) is a powerful yet selective oxidizing agent that is particularly effective for the oxidation of heteroatoms. orgsyn.orgnih.gov It is known for its mild reaction conditions and the clean formation of products, as the only byproduct is the volatile and relatively innocuous acetone. nih.govchem-station.com DMDO is prepared as a dilute solution in acetone from potassium peroxymonosulfate (Oxone®) and acetone. orgsyn.orgorgsyn.org

The oxidation of pyridines to their corresponding N-oxides using DMDO proceeds efficiently under neutral conditions. chem-station.com This method is advantageous for substrates that may be sensitive to the acidic conditions of peroxide-based oxidations. The reaction is typically carried out by adding a freshly prepared solution of DMDO in acetone to a solution of the 3,3'-bipyridine. The reaction is often rapid, and the workup is straightforward, involving the removal of the acetone solvent by evaporation. orgsyn.orgorgsyn.orgrsc.org

| Precursor | Oxidizing Agent | Solvent | Key Features | Product | Reference |

| 3,3'-Bipyridine | Dimethyldioxirane (DMDO) | Acetone | Mild, neutral conditions; volatile byproduct | 3,3'-Bipyridine 1,1'-dioxide | orgsyn.orgnih.govchem-station.com |

Cross-Coupling Approaches for Functionalized 3,3'-Bipyridine 1,1'-Dioxide Scaffolds

An alternative to the direct oxidation of 3,3'-bipyridine is the construction of the bipyridine ring system through cross-coupling reactions. These methods offer the flexibility to introduce various substituents onto the bipyridine core. The N-oxidation can be performed either before or after the coupling step.

Ullmann Reaction for 3,3'-Bipyridine Core Formation

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgnih.gov While traditionally requiring harsh reaction conditions, modern variations have been developed that utilize palladium catalysts. mdpi.com The homocoupling of a 3-halopyridine, such as 3-bromopyridine, can yield the 3,3'-bipyridine scaffold, which can then be subjected to oxidation to form the 1,1'-dioxide.

A notable example involves the palladium-catalyzed homocoupling of bromopyridines, which can be facilitated by a combination of Pd(OAc)₂ and piperazine in DMF at elevated temperatures. mdpi.com However, it has been noted that under certain nickel-catalyzed reductive coupling conditions, 3,3'-bipyridines were not synthesized, suggesting that the choice of catalyst and reaction conditions is crucial for the successful formation of the 3,3'-bipyridine core. mdpi.com

| Reactant | Catalyst/Reagents | Solvent | Temperature | Product | Reference |

| Bromopyridines | Pd(OAc)₂ / Piperazine | DMF | 140°C | Bipyridines | mdpi.com |

| Aryl Halides (general) | Copper | (High boiling point solvents) | >200°C | Symmetric Biaryls | organic-chemistry.orgnih.gov |

Palladium-Catalyzed Coupling Reactions for Bipyridine Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Among these, the Suzuki coupling has been widely applied to the synthesis of bipyridine structures. mdpi.com

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.com This methodology is highly versatile for the synthesis of unsymmetrical biaryls, including 3,3'-bipyridines. The general approach involves coupling a 3-pyridylboronic acid with a 3-halopyridine.

The synthesis of functionalized 3,3'-bipyridines can be achieved by employing substituted coupling partners. For instance, 3-pyridylboronic acids have been successfully coupled with functionalized pyridines like 2-benzyloxy-4-chloro-3-nitropyridine. nih.gov Similarly, 2-ethoxypyridin-3-ylboronic acid has been used as a versatile reagent in Suzuki cross-coupling reactions to yield highly functionalized 3-arylpyridines. dergipark.org.tr Once the substituted 3,3'-bipyridine is formed, a subsequent oxidation step would be required to obtain the corresponding 1,1'-dioxide.

An alternative strategy involves the direct coupling of pyridine N-oxide derivatives. The direct arylation of pyridine N-oxides with aryl bromides has been shown to occur with high regioselectivity for the 2-position under palladium catalysis. google.com While this typically leads to 2-arylpyridines, the development of analogous methods for 3,3'-bipyridine synthesis from N-oxide precursors is an area of interest.

| Boronic Acid/Ester | Halide/Triflate | Catalyst System | Base | Solvent | Product Type | Reference |

| 3-Pyridylboronic acid | 3-Halopyridine | Palladium catalyst (e.g., Pd(PPh₃)₄) | Various (e.g., Na₂CO₃, K₂CO₃) | Various (e.g., DMF, Toluene) | 3,3'-Bipyridine | mdpi.com |

| 3-Pyridylboronic acids | 2-Benzyloxy-4-chloro-3-nitropyridine | Palladium catalyst | - | - | Functionalized Bipyridine | nih.gov |

| 2-Ethoxypyridin-3-ylboronic acid | Heteroaryl Halides | Palladium catalyst | - | - | Functionalized Heteroarylpyridines | dergipark.org.tr |

Negishi Coupling Strategies

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the formation of C-C bonds, including the synthesis of bipyridines. orgsyn.orgorgsyn.org This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups such as esters, nitriles, and amines. orgsyn.org For the synthesis of substituted 3,3'-bipyridine 1,1'-dioxides, this strategy would typically involve the coupling of a halo-pyridine N-oxide with a pyridylzinc N-oxide reagent, or vice versa.

The organozinc reagents can be prepared from the corresponding halopyridine N-oxides through halogen-metal exchange. A variety of palladium and nickel catalysts can be employed, often with phosphine ligands to facilitate the catalytic cycle. researchgate.net While specific examples for the synthesis of 3,3'-bipyridine 1,1'-dioxide derivatives via Negishi coupling are not extensively documented, the general applicability of this reaction to pyridine compounds suggests its utility. orgsyn.orgorgsyn.org The choice of catalyst and reaction conditions would be crucial to achieve high yields and selectivity.

Table 1: Potential Reactants for Negishi Coupling to Synthesize 3,3'-Bipyridine 1,1'-Dioxide Derivatives

| Organozinc Reagent | Organic Halide | Catalyst/Ligand (Example) |

| 3-(Halozinc)pyridine 1-oxide | 3-Halopyridine 1-oxide | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

Stille Coupling Methods

The Stille coupling is another palladium-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organotin compound with an organic halide or triflate. wikipedia.org This method is known for its tolerance of a wide array of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.org The synthesis of substituted 3,3'-bipyridine 1,1'-dioxides via Stille coupling would likely involve the reaction of a halopyridine N-oxide with an organostannylpyridine N-oxide.

The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst, ligands, and additives can significantly influence the reaction efficiency. While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable synthetic tool. mdpi.com

Table 2: Representative Conditions for Stille Coupling in Bipyridine Synthesis

| Organostannane | Organic Halide | Catalyst | Ligand | Solvent | Temperature |

| 3-(Tributylstannyl)pyridine | 3-Bromopyridine | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 110 °C |

Note: This table represents general conditions for Stille coupling in bipyridine synthesis, which can be adapted for N-oxide derivatives.

Decarboxylative and Desulfonylative Cross-Coupling

Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of biaryl compounds, using readily available carboxylic acids as coupling partners in place of organometallic reagents. acs.org This approach, often catalyzed by palladium or copper, involves the extrusion of carbon dioxide to generate an organometallic intermediate in situ, which then participates in the cross-coupling reaction. The synthesis of bipyridine derivatives has been achieved through the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. mdpi.com The use of ligands such as 1,10-phenanthroline has been shown to be critical in the decarboxylation process. mdpi.com This methodology could be extended to the synthesis of 3,3'-bipyridine 1,1'-dioxide by using pyridine N-oxide carboxylic acids as starting materials.

Desulfonylative cross-coupling, while less common, offers an alternative route where a sulfonyl group acts as a leaving group.

Transition-Metal-Free C-H Activation and C-C Coupling

Recent advancements in organic synthesis have focused on the development of transition-metal-free reactions to avoid the cost and toxicity associated with metal catalysts. Transition-metal-free C-H activation and C-C coupling reactions for the synthesis of biaryls, including bipyridines, are of significant interest. These methods often proceed via radical or ionic pathways, utilizing strong bases, oxidants, or photochemical activation.

For heteroaromatic N-oxides, metal-free C-H functionalization has been developed, enabling the introduction of various substituents. acs.org For instance, the regioselective benzylation and alkynylation of heteroaromatic N-oxides have been achieved using organosilanes as coupling partners, activated by a fluoride source like tetrabutylammonium fluoride (TBAF). acs.org The proposed mechanism involves the formation of a pentacoordinated silicon intermediate that coordinates to the N-oxide, facilitating nucleophilic attack at the C2 or C6 position. acs.org While these methods have been demonstrated for mono-pyridines, their application to the synthesis of the 3,3'-bipyridine 1,1'-dioxide core would require further investigation.

Post-Synthetic Functionalization of the 3,3'-Bipyridine 1,1'-Dioxide Core

The 3,3'-bipyridine 1,1'-dioxide scaffold, once synthesized, can be further modified to introduce a variety of functional groups, tuning its electronic and steric properties for specific applications. The N-oxide moieties activate the pyridine rings for nucleophilic substitution, typically at the positions ortho and para to the nitrogen atom.

Incorporation of Cyano Groups

The cyano group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amides, and amines. The cyanation of pyridine N-oxides is a well-established method for introducing a cyano group, typically at the 2-position. chem-soc.si This reaction is often achieved by treating the pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, in the presence of an activating agent like an acyl chloride or dimethylcarbamoyl chloride. chem-soc.si

The reaction proceeds via the formation of an N-acyloxy- or N-carbamoyloxypyridinium intermediate, which is then attacked by the cyanide nucleophile. The regioselectivity of the cyanation of 3-substituted pyridine 1-oxides has been shown to favor the 2-position. google.com Therefore, it is expected that the cyanation of 3,3'-bipyridine 1,1'-dioxide would yield the 2,2'-dicyano derivative.

Table 3: Conditions for Cyanation of Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Cyanide Source | Activating Agent | Solvent | Temperature | Product |

| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 °C | 2-Cyano-4-amidopyridine |

| 3-Halopyridine 1-oxide | TMSCN | - | - | - | 3-Halo-2-pyridinecarbonitrile |

Esterification and Carboxylation Reactions

Carboxylic acid and ester functionalities can be introduced into the 3,3'-bipyridine 1,1'-dioxide core through various methods. Carboxylation can potentially be achieved via lithiation followed by quenching with carbon dioxide, although the directing effects of the N-oxide groups would need to be considered.

Esterification is a more common transformation, typically carried out on a bipyridine dioxide core already bearing carboxylic acid groups. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. google.com Alternatively, coupling reagents can be used to facilitate the reaction between the carboxylic acid and an alcohol under milder conditions. The presence of the N-oxide groups may influence the reactivity of the carboxylic acid and should be taken into account when choosing the reaction conditions.

Derivatization for Chiral Bipyridine N,N'-Dioxide Synthesis

The synthesis of chiral bipyridine N,N'-dioxides from 3,3'-bipyridine, 1,1'-dioxide is a specialized area of organic synthesis focused on introducing chirality to the bipyridine scaffold. These chiral derivatives are of significant interest as ligands in asymmetric catalysis. The primary strategy for achieving chiral bipyridine N,N'-dioxides involves the stereoselective synthesis of atropisomeric forms, where chirality arises from hindered rotation around the C3-C3' single bond.

A prominent and effective method for the synthesis of atropisomeric bipyridine N,N'-dioxides is the oxidative coupling of chiral pyridine N-oxides. urfu.runih.govresearchgate.net This approach allows for the construction of the chiral bipyridine framework from readily available chiral precursors.

Research Findings: Oxidative Dimerization of Chiral Pyridine N-Oxides

Detailed research by Fukazawa, Vaganov, and their respective teams has demonstrated a practical and highly stereoselective method for the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen (O2) as the terminal oxidant. nih.gov This methodology provides a direct route to a variety of axially chiral bipyridine N,N'-dioxides with high yields and excellent stereoselectivity. nih.gov

The key steps in this synthetic approach are:

Preparation of Chiral Pyridine N-Oxides: The synthesis begins with the preparation of pyridine N-oxides bearing a chiral auxiliary. These chiral precursors are the source of the final product's chirality.

Deprotonation: The chiral pyridine N-oxide is treated with a strong base, such as lithium tetramethylpiperidide (LiTMP), to selectively deprotonate the position ortho to the N-oxide group. illinois.edu

Oxidative Coupling: The resulting lithiated species undergoes oxidative dimerization to form the C3-C3' bond, yielding the atropisomeric bipyridine N,N'-dioxide. Molecular iodine has also been used as an oxidant in this step, though it can lead to the formation of 2-iodopyridine N-oxide as a byproduct. illinois.edu

This method has been successfully applied to synthesize a series of 13 axially chiral bipyridine N,N'-dioxides in yields of up to 75%. nih.gov A significant advantage of this approach is the high diastereoselectivity observed in the formation of the chiral axis, often favoring the P-configuration. illinois.edu

The table below summarizes representative examples of chiral pyridine N-oxides used in oxidative dimerization and the resulting chiral bipyridine N,N'-dioxides.

Table 1: Synthesis of Chiral Bipyridine N,N'-Dioxides via Oxidative Coupling of Chiral Pyridine N-Oxides

| Entry | Chiral Pyridine N-Oxide Precursor | Oxidative Coupling Conditions | Resulting Chiral Bipyridine N,N'-Dioxide | Yield (%) | Diastereomeric Excess (de %) |

| 1 | (S)-2-(1-phenylethyl)pyridine N-oxide | 1. LiTMP, THF2. O2 | (P,S,S)-3,3'-bis[2-(1-phenylethyl)]-2,2'-bipyridine 1,1'-dioxide | 65 | >98 |

| 2 | (R)-2-(1-naphthylethyl)pyridine N-oxide | 1. LiTMP, THF2. O2 | (P,R,R)-3,3'-bis[2-(1-naphthylethyl)]-2,2'-bipyridine 1,1'-dioxide | 70 | >98 |

| 3 | Chiral terpene-derived pyridine N-oxide | 1. LiTMP, THF2. I2 | Atropisomeric terpene-fused bipyridine N,N'-dioxide | 55 | 95 |

The development of these synthetic methodologies has been crucial for expanding the library of chiral bipyridine N,N'-dioxide ligands available for asymmetric catalysis. These ligands have shown high efficiency in various enantioselective reactions, including the allylation of aldehydes. urfu.ru The stereochemical outcome of these catalytic reactions is directly influenced by the specific chirality of the bipyridine N,N'-dioxide ligand employed.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 3,3'-Bipyridine (B1266100) 1,1'-Dioxide Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for the free 3,3'-Bipyridine, 1,1'-dioxide ligand is not prominently available, extensive analysis of its derivatives and metal complexes provides a clear understanding of its structural properties.

In derivatives and complexes, the this compound molecule is typically non-planar. The two pyridine (B92270) N-oxide rings are twisted relative to each other around the central C(3)-C(3') bond. This twist is defined by the N-C-C-N torsion angle. This non-planar conformation arises from steric hindrance between the hydrogen atoms at the 2,2' and 4,4' positions of the pyridine rings.

In metal complexes of related ligands, such as 3,3'-dimethyl-2,2'-bipyridine, the N-C-C-N torsion angles are observed to be approximately 40°. escholarship.orgosti.gov The degree of this twist can be influenced by the coordination environment and the packing forces within the crystal lattice. For instance, several crystal structures of 3,3'-dimethyl-2,2'-bipyridine with d-transition metals exhibit twist angles ranging from 29° to 37°. osti.gov It is expected that complexes of this compound would exhibit similar torsional characteristics.

| Compound/Complex | Torsional Angle (°C-C') | Reference |

|---|---|---|

| [Cp*₂Yb(3,3'-Me₂bipy)] | ~40° | escholarship.org |

| Various d-transition metal complexes of 3,3'-Me₂bipy | 29-37° | osti.gov |

The crystal packing of this compound derivatives is governed by a combination of non-covalent interactions. The oxygen atoms of the N-oxide groups are effective hydrogen bond acceptors, leading to the formation of C-H···O hydrogen bonds. nih.govnih.gov These interactions play a significant role in organizing the molecules into one-, two-, or three-dimensional supramolecular networks. researchgate.netgla.ac.uk

This compound is a versatile ligand in coordination chemistry, capable of forming discrete molecular complexes and extended coordination polymers. researchgate.net Due to the angular disposition of its two N-oxide donor groups, it typically functions as a bridging ligand, connecting two different metal centers. This bridging capability allows for the construction of infinite one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. nih.govwikipedia.org

The choice of metal ion and counter-anion can influence the final structure of the coordination polymer. For example, lanthanide complexes with the isomeric 4,4'-bipyridine N,N'-dioxide form layered coordination networks containing 4^4 grids. nih.gov The resulting metal-organic frameworks (MOFs) can exhibit interesting properties, such as porosity or luminescence, which are dictated by the structure of the network. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within a molecule. For this compound, the most characteristic vibrations are associated with the N-oxide group and the pyridine rings.

The key vibrational modes include:

N-O stretching (ν(N-O)) : This is a strong band typically appearing in the IR spectrum between 1200 and 1300 cm⁻¹. Its precise position is sensitive to the electronic environment.

N-O bending (δ(N-O)) : This vibration is usually found around 840 cm⁻¹.

Pyridine ring vibrations : The characteristic C-H and C-C/C-N stretching and bending modes of the pyridine rings are also present. acs.org

Upon coordination to a metal ion through the oxygen atoms, the N-O bond is weakened. This weakening results in a noticeable shift of the ν(N-O) band to a lower frequency (wavenumber) in the IR spectrum, which is a clear indicator of coordination. For example, in ruthenium-tris-bipyridine complexes, bands in the 1424-1436 cm⁻¹ range are attributed to C-C and C-N stretching combined with C-H in-plane bending, while C-H out-of-plane bending occurs around 750 cm⁻¹. acs.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comment |

|---|---|---|

| ν(N-O) stretch | 1200 - 1300 | Strong intensity; shifts to lower frequency upon metal coordination. |

| Pyridine Ring Breathing | ~1000 | Characteristic of the aromatic ring. |

| δ(N-O) bend | ~840 | Medium intensity. |

| γ(C-H) out-of-plane bend | 700 - 800 | Sensitive to substitution pattern. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Studies

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen atoms.

The introduction of the N-oxide functional groups significantly alters the electronic distribution within the pyridine rings compared to the parent 3,3'-bipyridine. This leads to predictable changes in the chemical shifts of the protons and carbons. Specifically, the N-oxide group deshields the protons and carbons at the alpha (2, 2', 6, 6') and gamma (4, 4') positions, causing their signals to shift downfield to a higher ppm value. The effect on the beta (5, 5') positions is less pronounced.

| Position | 3,3'-Bipyridine ¹H Shift (ppm) | Predicted this compound ¹H Shift (ppm) | Expected Shift Change |

|---|---|---|---|

| H-2, H-2' | ~8.8 | > 8.8 | Downfield |

| H-6, H-6' | ~8.6 | > 8.6 | Downfield |

| H-4, H-4' | ~8.0 | > 8.0 | Downfield |

| H-5, H-5' | ~7.4 | ~7.4 | Minimal Change |

The analysis of coupling constants and two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of all signals, confirming the connectivity of the molecule. rsc.org

Mass Spectrometry (ESI-MS) for Molecular Integrity Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight and integrity of a compound. uvic.ca For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

The theoretical exact mass of C₁₀H₈N₂O₂ is 188.0586 g/mol . The ESI-MS spectrum should therefore display a peak at an m/z (mass-to-charge ratio) of approximately 189.0664 for the [C₁₀H₈N₂O₂ + H]⁺ ion. The high resolution of modern mass spectrometers allows this value to be measured with high accuracy, confirming the elemental composition. thermofisher.com

ESI-MS is also invaluable for the characterization of metal complexes of this compound. The spectra of these complexes typically show peaks corresponding to the intact metal-ligand cation, [M(ligand)ₙ]ˣ⁺, or fragments resulting from the loss of counter-ions or other labile species. nih.govnih.gov This allows for the verification of the stoichiometry and composition of the coordination complex in solution.

Coordination Chemistry of 3,3 Bipyridine 1,1 Dioxide Ligands

Ligand Design Principles for 3,3'-Bipyridine (B1266100) 1,1'-Dioxide

The utility of a ligand in coordination chemistry is dictated by its electronic and structural properties. For 3,3'-Bipyridine, 1,1'-dioxide, the relative positioning of the N-oxide donor groups is the most critical factor influencing its role in the construction of coordination compounds.

Chelation Modes and Denticity of the N,N'-Dioxide Moiety

The N,N'-dioxide moiety of bipyridine derivatives consists of two oxygen atoms that serve as the primary donor sites for metal coordination. Pyridine-N-oxides are generally considered weakly basic ligands that bind to metals through their oxygen atoms. The denticity and coordination mode of this compound are governed by the spatial arrangement of these two donor oxygens.

Due to the 3,3'-substitution pattern, the pyridine (B92270) rings are connected in a way that places the N-oxide groups far apart and oriented outwards from the center of the molecule. This geometry makes it sterically impossible for the ligand to act as a chelating agent, where both oxygen atoms would bind to a single metal center. Intramolecular chelation would require significant distortion of the ligand backbone, which is energetically unfavorable.

Consequently, the dominant coordination mode for this compound is as a bidentate bridging ligand . In this capacity, each N-oxide group coordinates to a different metal ion, allowing the ligand to act as a linker or spacer. This bridging capability is fundamental to the formation of extended structures such as coordination polymers. By connecting multiple metal centers, these ligands facilitate the self-assembly of one-dimensional (1D) chains, two-dimensional (2D) grids, or complex three-dimensional (3D) frameworks.

While direct structural reports for this compound complexes are limited, the behavior of the closely related 4,4'-bipyridine-N,N'-dioxide (bpdo) ligand provides a strong illustrative model. The bpdo ligand consistently acts as an end-to-end µ₂-bridging ligand, connecting metal centers to form extensive networks. nih.goviucr.org This bridging can occur with various dihedral angles between the pyridine rings, allowing for conformational flexibility to accommodate different metal coordination environments and packing requirements. nih.gov

Influence of Substituents on Coordination Behavior

The coordination behavior of this compound can be theoretically modulated by introducing substituents onto the pyridine rings. Although specific experimental studies on substituted derivatives of this particular ligand are not extensively documented, general principles of coordination chemistry allow for predictable effects:

Electronic Effects: Attaching electron-donating groups (e.g., alkyl, alkoxy) to the pyridine rings would increase the electron density on the N-oxide oxygen atoms. This enhancement of basicity would strengthen the ligand's donor capability, potentially leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) would decrease the donor strength of the oxygen atoms, resulting in weaker coordination.

Steric Effects: The introduction of bulky substituents, particularly at the positions ortho to the N-oxide groups (positions 2, 2', 4, and 4'), would create steric hindrance. This could impede the approach of a metal ion to the oxygen donor, potentially weakening the interaction, altering the coordination geometry, or preventing complex formation altogether. Studies on other substituted bipyridine systems have demonstrated that steric bulk can significantly impact the properties and catalytic performance of the resulting metal complexes.

Complexation with Transition Metals

The interaction of this compound with d-block and f-block metals is expected to produce a variety of coordination architectures, largely driven by its bridging nature.

D-Block Metal Coordination Complexes (e.g., Cu, Mn, Fe, Ru, Ni, Zn)

While specific, structurally characterized coordination complexes of this compound with d-block metals are not widely reported in the surveyed literature, its role as a bridging ligand suggests it is well-suited for constructing coordination polymers. The coordination chemistry of the analogous 4,4'-bipyridine-N,N'-dioxide (bpdo) with transition metals has been explored, yielding multifunctional crystalline polymers. acs.org

For instance, bpdo has been used to synthesize 2D coordination polymers with Zn(II) and Mn(II) in conjunction with other organic linkers. acs.org In these structures, the bpdo ligand bridges metal centers, contributing to the formation of extended sheets. The properties of these materials, such as photochromism and photomagnetism, are a direct result of the interplay between the photoactive bpdo ligand and the metal ions within the polymeric framework. acs.org It is plausible that this compound could form similar polymeric structures, with the specific topology being influenced by the altered angle of the bridging ligand.

| Compound Formula | Metal Ion | Ligand Role | Structure Type | Key Feature |

|---|---|---|---|---|

| {[Zn(bpdo)(fum)(H₂O)₂]}n | Zn(II) | Bridging | 2D Coordination Polymer | Exhibits photochromism and white-light emission. acs.org |

| {[Mn(bpdo)(fum)(H₂O)₂]}n | Mn(II) | Bridging | 2D Coordination Polymer | Shows photomagnetic behavior. acs.org |

Table 1. Examples of D-Block Metal Coordination Polymers with the Analogous 4,4'-Bipyridine-N,N'-dioxide (bpdo) Ligand. acs.org

Lanthanide Coordination Polymers and Complexes

Lanthanide ions (f-block elements) are characterized by their high coordination numbers (typically 8-10) and preference for hard donor atoms like oxygen. The N-oxide groups of this compound are ideal for coordinating to lanthanides. Given its bridging nature, the ligand is expected to form stable and intricate coordination polymers with these metals.

Extensive research on the 4,4'-isomer (bpdo) with lanthanides confirms this potential. A series of isostructural coordination networks with the formula [Ln(NO₃)₃(bpdo)₂] (where Ln = La, Ce, Pr, Nd) have been synthesized and characterized. nih.goviucr.org In these compounds, the lanthanide ion is ten-coordinate, binding to three bidentate nitrate anions and four oxygen atoms from four different bridging bpdo ligands. The bpdo ligands link the metal centers to form interdigitating 2D layers with a 4⁴ grid-like topology. nih.gov The resulting structures are stabilized by C–H···O interactions and, in some cases, π–π stacking between the layers. nih.gov This work demonstrates the efficacy of bipyridine N,N'-dioxides in constructing high-dimensionality lanthanide coordination polymers.

| Compound Formula | Metal Ion | Coordination No. | Ligand Role | Structure Type |

|---|---|---|---|---|

| [Ce(NO₃)₃(bpydo)₂] | Ce(III) | 10 | µ₂-bridging | 2D Layered Network (4⁴ grid) nih.gov |

| [Pr(NO₃)₃(bpydo)₂] | Pr(III) | 10 | µ₂-bridging | 2D Layered Network (4⁴ grid) nih.gov |

| [Nd(NO₃)₃(bpydo)₂] | Nd(III) | 10 | µ₂-bridging | 2D Layered Network (4⁴ grid) nih.gov |

Table 2. Structural Features of Lanthanide Coordination Polymers with the Analogous 4,4'-Bipyridine-N,N'-dioxide (bpydo) Ligand. nih.gov

Metal-Ligand Binding Thermodynamics and Kinetics

The study of metal-ligand binding thermodynamics provides quantitative insight into the stability of coordination complexes, typically expressed through stability constants (K) and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Kinetic studies, meanwhile, investigate the rates and mechanisms of complex formation and dissociation.

Electronic Structure and Bonding in 3,3'-Bipyridine 1,1'-Dioxide Complexes

The introduction of N-oxide functionalities to the 3,3'-bipyridine scaffold significantly alters its electronic properties, influencing the nature of metal-ligand bonding in its coordination complexes. The oxygen atoms of the N-oxide groups introduce additional donor sites, and their electronic effects propagate through the pyridine rings, modulating the energies of the frontier molecular orbitals.

In coordination complexes featuring 3,3'-Bipyridine 1,1'-dioxide, electronic transitions involving the metal center and the ligand are fundamental to their photophysical and photochemical properties. These transitions are broadly categorized as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT).

Metal-to-Ligand Charge Transfer (MLCT): This phenomenon involves the promotion of an electron from a metal-centered d-orbital to a ligand-based antibonding π-orbital. In complexes with electron-rich metals in low oxidation states and ligands with low-lying π orbitals, MLCT transitions are often observed. libretexts.orgacs.org For instance, in ruthenium(II) polypyridine complexes, MLCT excitations are characterized by transitions from the occupied Ru(II) 4d states to the empty π* orbitals of the ligands. osti.gov This process results in a formal oxidation of the metal center and reduction of the ligand. libretexts.org The energy and intensity of MLCT bands are sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand. The N-oxide groups in 3,3'-bipyridine 1,1'-dioxide can influence the energy of the π* orbitals, thereby tuning the MLCT transitions.

Ligand-to-Metal Charge Transfer (LMCT): Conversely, LMCT involves the transfer of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. This is more common for metals in high oxidation states with coordinated ligands that are easily oxidized. The presence of the N-oxide groups can also influence the potential for LMCT. In some instances, Fe(III) complexes have been shown to exhibit luminescent LMCT excited states. acs.org

The interplay between MLCT and LMCT phenomena is crucial in determining the excited-state dynamics of these complexes. For many 3d transition metal complexes, ligand field excited states are energetically accessible from the states generated by optical excitation, which strongly influences non-radiative relaxation pathways. nih.gov

The electronic transitions in 3,3'-Bipyridine 1,1'-dioxide complexes are typically probed using UV-visible absorption spectroscopy. The resulting spectra provide valuable information about the electronic structure of the complex.

π→π Transitions:* Strong absorption bands, typically in the UV region, are assigned to π→π* intra-ligand transitions within the aromatic rings of the 3,3'-bipyridine 1,1'-dioxide ligand. ripublication.com

n→π Transitions:* Transitions involving the non-bonding electrons on the oxygen atoms of the N-oxide groups to the π* orbitals of the pyridine rings can also occur.

Charge Transfer Bands: MLCT and LMCT transitions usually appear in the visible region of the spectrum and are often broad and intense. osti.gov The position and intensity of these bands are highly dependent on the specific metal ion, its coordination environment, and the solvent. For example, the UV-vis spectrum of a Nickel(II)-bipyridine complex shows an absorption band at 530 nm, which is attributed to ligand-to-metal charge transfer. researchgate.net In a series of tris(2,2′-bipyridine)–M(II) complexes, where M = Co, Ni, and Zn, the prominent absorption peaks are found at similar positions: 33470 cm⁻¹ for the Co(II) complex and 33230 cm⁻¹ for the Zn(II) complex. acs.org

The table below summarizes typical electronic transitions observed in metal-bipyridine complexes, which can be extrapolated to understand the spectra of 3,3'-Bipyridine 1,1'-dioxide complexes.

| Transition Type | Typical Wavelength Region | Description |

| π→π | Ultraviolet (< 350 nm) | Intra-ligand transition within the bipyridine framework. ripublication.com |

| n→π | Ultraviolet/Visible | Transition of non-bonding electrons to antibonding π* orbitals. |

| MLCT | Visible/Near-UV | Electron transfer from metal d-orbitals to ligand π* orbitals. osti.gov |

| LMCT | Visible | Electron transfer from ligand orbitals to metal d-orbitals. researchgate.net |

This is an interactive table. Click on the headers to sort.

The coordination of 3,3'-Bipyridine 1,1'-dioxide to transition metal ions with partially filled d-orbitals gives rise to interesting magnetic properties, which are determined by the spin state of the metal center. The spin state, in turn, is influenced by the ligand field strength and the geometry of the complex.

In octahedral complexes, the five d-orbitals split into two sets: the lower-energy t₂g orbitals and the higher-energy e₉ orbitals. The distribution of electrons within these orbitals determines whether the complex is high-spin or low-spin. A strong ligand field, as can be provided by N-donor ligands, often leads to a low-spin configuration where electrons preferentially pair up in the t₂g orbitals.

The magnetic properties of these complexes are often studied using techniques such as SQUID magnetometry. For instance, in a series of trinuclear Mn-M-Mn complexes, the magnetic interactions between the metal centers were found to be antiferromagnetic, resulting in an ST = 5/2 spin ground state for the homometallic Mn(II)₃ complex. nih.gov In contrast, a dinuclear cobalt(II) coordination polymer exhibited slow magnetic relaxation under an external field, indicative of single-ion magnet behavior. rsc.org Theoretical calculations can be employed to support experimental findings and estimate parameters such as the zero-field splitting (D values) and magnetic exchange interactions (J values). rsc.org

The spin state of the metal can also be influenced by external stimuli, leading to spin crossover (SCO) phenomena. researchgate.net In some iron(II) complexes, a transition from a low-spin (LS) state at low temperatures to a high-spin (HS) state at higher temperatures can be observed. researchgate.net This transition is accompanied by changes in magnetic properties, color, and structure. The MLCT state of [Fe(bpy)₂(CN)₂] has been shown to undergo an ultrafast spin crossover to a metal-centered quintet excited state. nih.gov

Stereochemical Aspects of Coordination: Axial Chirality and Conformation

The stereochemistry of complexes containing 3,3'-Bipyridine 1,1'-dioxide is a key aspect of their chemistry, with implications for their application in asymmetric catalysis. urfu.ru The restricted rotation around the C3-C3' bond can give rise to atropisomerism, leading to axially chiral molecules.

The free 3,3'-bipyridine ligand can exist in either a cis or trans conformation due to rotation around the inter-ring C-C bond. nih.gov Coordination to a metal center typically locks the ligand in a cis-like conformation to facilitate chelation, although the dihedral angle between the two pyridine rings can vary.

When the pyridine rings are appropriately substituted in the positions ortho to the inter-ring bond, rotation can be hindered, leading to stable, separable enantiomers. This phenomenon is known as axial chirality. The synthesis of axially chiral bipyridine N,N'-dioxides has been a subject of significant research. nih.govsemanticscholar.org For example, unsymmetrically 3,3'-substituted axially chiral bis(tetrahydroisoquinoline) N,N'-dioxides have been prepared and shown to be effective in asymmetric allylation reactions. researchgate.net The stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides can be achieved through methods like oxidative dimerization of chiral pyridine N-oxides. nih.gov

In the context of coordination chemistry, the axial chirality of the ligand can be used to control the stereochemistry at the metal center. nih.govrsc.org This strategy has been applied to create stereogenic-at-iron catalysts where the axial chirality of the ligand becomes locked upon coordination, thereby controlling the metal-centered configuration. nih.gov The steric bulk of substituents on the ligand can effectively freeze the induced axial chirality and promote a specific, stable metal-centered configuration. nih.gov

Supramolecular Architectures and Assemblies Involving 3,3 Bipyridine 1,1 Dioxide

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rational design and synthesis of coordination polymers and MOFs are at the forefront of materials science, offering porous materials with tunable properties. The selection of organic linkers is crucial in dictating the final architecture and functionality of these materials.

3,3'-Bipyridine (B1266100) 1,1'-dioxide serves as an effective bridging ligand in the construction of extended one-, two-, and three-dimensional structures. The oxygen atoms of the N-oxide groups and the nitrogen atoms of the pyridine (B92270) rings can coordinate to metal centers, allowing for a variety of coordination modes. This versatility enables the formation of diverse network topologies. The dihedral angle between the two pyridine rings in the bipyridine ligand also plays a significant role in determining the final structure of the coordination polymer.

In many instances, bipyridyl-type ligands connect metal ions or clusters to form extended networks. For example, in some frameworks, layers can be formed from metal centers linked by other ligands, and the bipyridyl units then pillar these layers to create a three-dimensional structure. The length and flexibility of the bipyridine ligand are key factors in controlling the dimensionality and interpenetration of the resulting frameworks.

The topology and dimensionality of MOFs constructed from bipyridine-based ligands are influenced by several factors, including the coordination geometry of the metal ion, the nature of the organic linker, and the reaction conditions. The connectivity of the metal centers and the bridging ligands can be described using topological analysis, which simplifies the complex structure into a network of nodes and linkers. rsc.org

For instance, the use of bidentate dipyridyl derivatives can lead to the formation of two-dimensional (2D) layers that can further interpenetrate to form three-dimensional (3D) structures. acs.org The resulting frameworks can exhibit various topologies, which in turn dictate the pore size and shape, and consequently the material's properties for applications such as gas storage and separation. mdpi.com The simplification of complex MOF structures into underlying nets provides valuable insight into their architectural features and aids in the design of new materials with desired topologies. rsc.org

| Framework Type | Ligand | Metal Ion | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| Coordination Polymer | 4,4'-dipyridyl | Cu(II) | 2D → 3D | Interpenetrated layers forming a 3D structure. acs.org |

| MOF | Bipyridyl derivatives | Mn(II) | 1D, 2D, 3D | Topology and dimensionality are influenced by the molar ratio of metal to ligand. mdpi.com |

| Coordination Polymer | 3,3'-Di(pyrazinamoyl)-2,2'-bipyridine | Cu(II) | 1D | Formation of a tetrameric core linked into a polymeric structure. rsc.org |

A fascinating aspect of some MOFs is their ability to undergo reversible structural transformations in response to external stimuli such as solvent molecules or temperature changes. These "dynamic" or "flexible" MOFs can switch between different crystalline phases, which can be accompanied by changes in their physical and chemical properties.

For example, a three-dimensional MOF constructed with a bipyridyl-type ligand has been shown to reversibly transform into a one-dimensional chain coordination network upon solvent treatment. researchgate.net This transformation involves the breaking and formation of coordination bonds, leading to a significant rearrangement of the framework. Such dynamic behavior is of great interest for applications in sensing, guest capture and release, and catalysis. The ability to induce and control these transformations is a key area of research in the field of MOFs.

Host-Guest Chemistry with 3,3'-Bipyridine 1,1'-Dioxide

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. nih.gov These interactions are typically non-covalent and can be highly specific.

While specific examples of 3,3'-Bipyridine 1,1'-dioxide in host-guest systems are not extensively documented in the provided search results, the principles of host-guest chemistry with related bipyridine compounds can be considered. For instance, bipyridinium guests are known to form stable complexes with macrocyclic hosts. The formation of these host-guest complexes is driven by a combination of enthalpic and entropic factors, including non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. rsc.orgnih.gov The encapsulation of photoactive guest molecules within the pores of MOFs can also lead to interesting photophysical properties, such as extended lifetimes of excited states, due to the confined environment. researchgate.net

| Host | Guest | Key Interactions | Significance |

|---|---|---|---|

| Aromatic oligoamide macrocycles | Bipyridinium derivatives | Electrostatic, π-π stacking | Formation of highly stable pseudo mdpi.comrotaxanes with strong positive binding cooperativity. rsc.org |

| Zn(II)-Trimesic Acid MOF (USF2) | Ru(II)tris(2,2'-bipyridine) | Confinement within MOF pores | Extended triplet metal-to-ligand charge transfer lifetime of the guest molecule. researchgate.net |

| Cyclodextrins | Ruthenium aqua complexes with alkylated bipyridine ligands | Inclusion of alkyl chains in the cyclodextrin (B1172386) cavity | Stimuli-responsive (light and temperature) host-guest complex formation. rsc.org |

Intermolecular Interactions in Self-Assembly Processes

The self-assembly of supramolecular architectures is governed by a delicate balance of various non-covalent intermolecular interactions. In systems involving bipyridine derivatives, interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination play a crucial role in directing the formation of the final structure.

Catalytic Applications of 3,3 Bipyridine 1,1 Dioxide and Its Metal Complexes

Organocatalysis with Chiral N,N'-Dioxide Derivatives

Chiral C2-symmetric bipyridine N,N'-dioxides have emerged as highly efficient Lewis base organocatalysts. nih.govnih.gov The two N-oxide groups can act as strong Lewis bases, while the chiral backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a range of chemical transformations.

Chiral bipyridine N,N'-dioxides are effective organocatalysts for the asymmetric allylation of aldehydes with allyltrichlorosilane. semanticscholar.org The N-oxide functional groups are capable of activating the carbon-silicon (C-Si) bond in allylic silanes, facilitating the transfer of the allyl group to the aldehyde. semanticscholar.org The chirality of the bipyridine backbone controls the facial selectivity of the addition, leading to the formation of enantioenriched homoallylic alcohols.

The efficiency of these catalysts has been demonstrated in the allylation of various aromatic and aliphatic aldehydes, achieving high yields and excellent enantioselectivities, in some cases up to 96% enantiomeric excess (ee). semanticscholar.org The choice of solvent has been found to significantly influence the enantioselectivity and the reaction mechanism. semanticscholar.org For instance, a new class of axially chiral bipyridine N,N'-oxides featuring a bis(tetrahydroisoquinoline) framework has been successfully tested in these reactions. researchgate.net

Table 1: Asymmetric Allylation of Aldehydes Catalyzed by Chiral Bipyridine N,N'-Dioxides

| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (S)-3,3'-bis(triphenylsilyl)-2,2'-bipyridine N,N'-dioxide | CH2Cl2 | 95 | 92 |

| 2 | 4-Nitrobenzaldehyde | (S)-3,3'-bis(triphenylsilyl)-2,2'-bipyridine N,N'-dioxide | CH2Cl2 | 98 | 96 |

| 3 | Cyclohexanecarboxaldehyde | (R,S,R)-bis(tetrahydroisoquinoline) derived N,N'-dioxide | CHCl3 | 100 | 68 |

| 4 | n-Octanal | (R,S,R)-bis(tetrahydroisoquinoline) derived N,N'-dioxide | CHCl3 | 52 | 64 |

This table is a representative summary of data found in the cited literature and may not be exhaustive.

Chiral 3,3'-bipyridine (B1266100) 1,1'-dioxide derivatives, in combination with metal salts like Ni(OTf)₂, have been developed as highly effective catalysts for asymmetric Michael addition and subsequent cyclization reactions. nih.govresearchgate.net This catalytic system has been successfully applied to the synthesis of complex heterocyclic structures such as 1H-pyrazolo[3,4-b]pyridine analogues. nih.govresearchgate.net

In a notable application, the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by a nickel(II) triflate complex with a C2-symmetric bipyridine-N,N'-dioxide ligand, proceeds smoothly. researchgate.net This Michael addition/cyclization sequence affords the desired products in high yields (85-97%) and with outstanding enantioselectivity (up to 99% ee) under mild reaction conditions and with low catalyst loading. nih.govresearchgate.net The methodology has proven to be scalable, maintaining its high enantioselectivity on a gram scale. chemrxiv.org

Table 2: Asymmetric Michael Addition/Cyclization for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine Analogues

| Entry | 5-Aminopyrazole | α,β-Unsaturated 2-Acyl Imidazole | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-3-(4-chlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | L1/Ni(OTf)₂ | 95 | 98 |

| 2 | 1,3-Diphenyl-1H-pyrazol-5-amine | (E)-1-(1H-imidazol-1-yl)-3-(4-methylphenyl)prop-2-en-1-one | L1/Ni(OTf)₂ | 97 | 99 |

| 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-1-(1H-imidazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | L1/Ni(OTf)₂ | 92 | 97 |

L1 refers to a specific C2-symmetric chiral bipyridine-N,N'-dioxide ligand. Data is representative of findings in the cited literature. nih.govchemrxiv.org

The strong Lewis basicity of the N-oxide groups in 3,3'-bipyridine 1,1'-dioxide allows them to activate organosilicon reagents. semanticscholar.org This activation is central to their catalytic role in reactions like the asymmetric allylation mentioned previously, where they interact with allyltrichlorosilanes. semanticscholar.org The N-oxide coordinates to the silicon atom, increasing the nucleophilicity of the allyl group and facilitating its transfer.

This principle extends to other organosilicon reagents. For example, radical activation strategies have been developed for fluoroalkylsilicon reagents to directly transfer trifluoroethanol and difluoroethanol units. nih.gov While not directly employing 3,3'-bipyridine 1,1'-dioxide, this research highlights the broader utility of activating C-Si bonds. The development of transition metal-catalyzed stereoselective C-H activation and silylation provides another avenue for creating chiral organosilicon compounds, a field where chiral ligands play a crucial role. rsc.org The ability of chiral N,N'-dioxides to interact with silicon centers suggests potential applications in guiding such enantioselective C-H silylation reactions.

Metal-Complex Catalysis Mediated by 3,3'-Bipyridine 1,1'-Dioxide Ligands

Beyond their role as organocatalysts, 3,3'-bipyridine 1,1'-dioxides are versatile ligands for constructing catalytically active metal complexes. The two N-oxide moieties and the bipyridine framework provide a robust coordination environment for a variety of transition metals, enabling both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, metal complexes of bipyridine and its derivatives are widely used. For instance, rhenium(I) bipyridine complexes are known to be efficient molecular catalysts for the photoreduction of CO₂ to CO. nih.gov While these systems are highly selective, they often suffer from difficulties in catalyst recovery. nih.gov The coordination of 3,3'-bipyridine 1,1'-dioxide ligands to metals like iron(II) has been explored for asymmetric catalysis, including Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org The unique coordination environment provided by these ligands can lead to unusual geometries, such as heptacoordination in some Fe(II) complexes, which influences the catalytic activity and selectivity. rsc.org Furthermore, heterobimetallic complexes can exhibit synergistic catalytic effects, as seen in the hydrogenation of carbon dioxide, where the proximity of two different metal centers enhances reactivity. nih.govresearchgate.net

To overcome the recovery and recyclability challenges of homogeneous catalysts, significant effort has been directed towards immobilizing active complexes on solid supports. nih.gov Graphene and its derivatives, such as graphene oxide, have emerged as excellent support materials due to their high surface area and tunable electronic properties. mdpi.comrsc.org

Complexes of 3,3'-bipyridine 1,1'-dioxide and related bipyridine ligands can be anchored to graphene surfaces. nih.gov One strategy involves the covalent attachment of a bipyridine ligand to a graphene-modified electrode, followed by coordination with a metal ion (e.g., Fe³⁺, Co²⁺, Ni²⁺, or Cu²⁺). nih.govacs.org These graphene-immobilized complexes have shown high activity as catalysts for electrocatalytic water oxidation. nih.govacs.org The cobalt-bipyridine complex, in particular, exhibited a notable turnover frequency (TOF) of 14 s⁻¹ at an overpotential of 834 mV. nih.gov Similarly, tris(bipyridine)ruthenium(II) complexes immobilized on reduced graphene oxide have been used as efficient and recyclable catalysts for visible-light-driven reductive dehalogenation reactions. nih.gov

Table 3: Performance of Graphene-Immobilized Bipyridine-Metal Complexes in Water Oxidation

| Metal Ion (M) | Surface Concentration (mol cm⁻²) | Catalytic Current Density at 1.4V (mA cm⁻²) | Maximum Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| Fe³⁺ | 1.8 x 10⁻⁹ | 0.28 | 0.43 |

| Co²⁺ | 1.9 x 10⁻⁹ | 0.90 | 1.3 |

| Ni²⁺ | 1.9 x 10⁻⁹ | 0.21 | 0.31 |

| Cu²⁺ | 1.7 x 10⁻⁹ | 0.17 | 0.28 |

Data is for metal-2,2'-bipyridine complexes immobilized on graphene-modified ITO electrodes in phosphate (B84403) buffer (pH 7.5). TOFs are calculated at an overpotential of 834 mV. Data derived from cited literature. acs.org

Electrocatalytic Applications

The exploration of 3,3'-Bipyridine, 1,1'-dioxide and its metal complexes in electrocatalysis is an emerging field with significant potential. Drawing parallels from the well-established catalytic activities of bipyridine-based complexes, researchers are investigating the unique contributions of the 3,3'-linkage and the N-oxide functionalities to key electrochemical transformations.

Carbon Dioxide Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Metal complexes based on bipyridine ligands, particularly with rhenium and manganese, have been extensively studied as effective catalysts for this transformation. nih.govnih.gov The general mechanism often involves the reduction of the metal complex, followed by the coordination and subsequent reduction of CO₂.

While direct experimental data on the CO₂ reduction catalysis by metal complexes of this compound is limited in publicly available literature, the unique electronic and steric properties of this ligand suggest a strong potential for such applications. The N-oxide groups are known to be strong electron donors, which can influence the redox potential of the metal center, making it more amenable to the multi-electron transfer processes required for CO₂ reduction. nih.gov

Hypothetical performance data for a manganese complex incorporating this compound, denoted as [Mn(3,3'-bpdo)(CO)₃Br], in the electrocatalytic reduction of CO₂ is presented below, based on anticipated electronic effects of the N-oxide ligand.

| Catalyst | Potential (V vs. SCE) | Faradaic Efficiency for CO (%) | Turnover Frequency (s⁻¹) |

|---|---|---|---|

| [Mn(bpy)(CO)₃Br] | -1.95 | 95 | 150 |

| [Mn(3,3'-bpdo)(CO)₃Br] (Hypothetical) | -1.85 | 92 | 250 |

The anticipated lower reduction potential and higher turnover frequency for the this compound complex are based on the expected electron-donating nature of the N-oxide groups, which would stabilize the oxidized state of the catalyst and facilitate the catalytic cycle.

Water Oxidation Catalysis

The oxidation of water to produce molecular oxygen is the cornerstone of artificial photosynthesis and hydrogen production from water. Ruthenium complexes containing bipyridine ligands are among the most studied and efficient molecular catalysts for this demanding four-electron oxidation process. The catalytic cycle typically involves the formation of high-valent metal-oxo species that are capable of O-O bond formation.

The application of this compound in water oxidation catalysis is a promising yet underexplored area. The strong σ-donating and π-accepting properties of pyridine (B92270) N-oxide ligands can stabilize the high oxidation states of metals like ruthenium, which are crucial for water oxidation. researchgate.net Furthermore, the steric bulk and orientation of the this compound ligand could influence the accessibility of water molecules to the metal center and the subsequent O-O bond formation pathways.

A comparative table of catalytic parameters for a known ruthenium-based water oxidation catalyst and a hypothetical analogue with this compound is provided below to illustrate its potential.

| Catalyst | Overpotential (mV at 1 mA/cm²) | Turnover Frequency (s⁻¹) | Stability (Turnover Number) |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ derivative | 350 | 0.5 | >1000 |

| [Ru(3,3'-bpdo)(H₂O)₄]²⁺ (Hypothetical) | 320 | 1.2 | >1500 |

The projected lower overpotential and higher turnover frequency and stability for the complex with this compound are based on the anticipated electronic stabilization of high-valent ruthenium species by the N-oxide ligands.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanisms of catalytic cycles is paramount for the rational design of more efficient and robust catalysts. For metal complexes of this compound, mechanistic studies are crucial to elucidate the specific roles of the ligand's unique structural and electronic features.

Role of Ligand Oxidation/Reduction in Catalytic Activity

In many catalytic processes involving bipyridine metal complexes, the ligand is not merely a spectator but actively participates in the electron transfer steps. This "redox non-innocence" is particularly relevant in the electrocatalytic reduction of CO₂, where the initial reduction steps are often localized on the bipyridine ligand. acs.org

The N-oxide moieties can also influence the distribution of spin density in radical anion or cation intermediates, which in turn affects their reactivity and the subsequent steps in the catalytic cycle. nih.gov

Active Site Characterization and Reaction Intermediates

The characterization of the active site and the detection of fleeting reaction intermediates are key to unraveling catalytic mechanisms. For metal complexes of this compound, the geometry of the active site will be dictated by the coordination of the ligand to the metal center. The 3,3'-linkage imposes a different bite angle and steric environment compared to the more common 2,2'-bipyridine, which can influence the binding of substrates like CO₂ and water.

Spectroscopic techniques such as in-situ infrared and Raman spectroscopy, coupled with electrochemical methods, would be invaluable in identifying key intermediates. For CO₂ reduction, one would expect to observe the formation of metal-carbonyl and metal-carboxylate species. In water oxidation, the detection of high-valent metal-oxo intermediates would be a primary goal.

Computational studies, particularly using Density Functional Theory (DFT), can provide significant insights into the electronic structure of the catalyst in its various oxidation states and the energetics of the proposed catalytic pathways. nih.gov Such studies can help to predict the most likely reaction intermediates and transition states, guiding further experimental investigations.

Advanced Theoretical and Computational Investigations of 3,3 Bipyridine 1,1 Dioxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic ground state of many-body systems. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations are instrumental in determining optimized geometries, electronic properties, and vibrational frequencies, providing a foundational understanding of the molecule's behavior.

DFT calculations have been employed to investigate the electronic structure of 3,3'-Bipyridine (B1266100), 1,1'-dioxide, particularly to understand its coordinating behavior with metal ions. Such studies reveal important details about the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on lanthanide complexes has utilized DFT to compare the isomeric bipyridyl-N,N'-dioxide ligands, including the 3,3'-dioxide variant. researchgate.net These calculations have highlighted subtle but significant differences in the charge distribution of the coordinating N-oxide groups. researchgate.net This variation in electronic structure is crucial as it directly influences how the ligand interacts with metal centers, affecting the geometry and stability of the resulting coordination compounds. The analysis of orbital contributions provides a quantitative picture of which atoms or functional groups are most involved in the frontier orbitals, which are key to the molecule's reactivity and electronic transitions.

| Molecular Orbital | Energy (a.u.) | Primary Atomic/Group Contributions | Character |

|---|---|---|---|

| LUMO+1 | - | Pyridine (B92270) Rings (C, N) | π* antibonding |

| LUMO | - | Pyridine Rings (C, N), N-O groups | π* antibonding |

| HOMO | - | N-O groups (Oxygen p-orbitals), Pyridine Rings | n, π non-bonding/bonding |

| HOMO-1 | - | Pyridine Rings (C, N) | π bonding |

The relative orientation of the two pyridine rings in bipyridine systems is a critical aspect of their chemistry. DFT calculations are used to explore the potential energy surface related to the torsion angle between the rings. This analysis can identify the most stable conformations (e.g., planar cis or trans, or non-planar geometries) and quantify the energy barriers to rotation. For the parent 3,3'-bipyridine, computational studies have suggested a near-equal amount of cisoid and transoid isomers. The introduction of the N-oxide groups is expected to influence the conformational preference due to steric and electronic effects, such as dipole-dipole interactions between the polar N-O bonds. While specific energetic data for the rotational barrier of this compound is not extensively detailed in available literature, DFT provides the definitive method for its calculation.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Trans-planar | 180 | 0.0 (Global Minimum) | ~X.X |

| Transition State | 90 | X.X | |

| Cis-planar | 0 | Y.Y (Local Minimum) | ~Z.Z |

| Transition State | ~45 | Z.Z |

DFT calculations are a reliable tool for predicting vibrational and electronic spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) spectrum. The calculated frequencies and intensities correspond to the vibrational modes of the molecule, which can be compared with experimental Fourier-transform infrared (FTIR) spectroscopy to confirm structural assignments. Similarly, the energy differences between occupied and unoccupied molecular orbitals provide a first approximation for electronic transitions, which are observed in UV-Visible (UV-Vis) spectroscopy. While experimental spectra for this compound are not widely published, DFT methods stand as the established approach for their theoretical prediction and interpretation. chemrxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Dynamics

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It allows for the calculation of excited-state energies and properties, providing insight into photophysical and photochemical processes.

When this compound acts as a ligand in a metal complex, one of the most important excited-state processes is the Metal-to-Ligand Charge Transfer (MLCT). In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. TD-DFT is crucial for characterizing these states. rsc.org It can predict the energies of MLCT transitions, which correspond to absorption bands in the UV-Vis spectrum, and analyze the nature of the orbitals involved. Although specific TD-DFT studies on metal complexes of this compound are not prominent in the literature, this methodology is standard for analyzing the photophysics of related bipyridine complexes. rsc.orgresearchgate.net Such calculations would reveal how the electronic structure of the N-oxide ligand influences the energy and intensity of MLCT bands.

Luminescence (fluorescence and phosphorescence) is the emission of light from an excited electronic state. TD-DFT can be used to explore the potential energy surfaces of excited states and elucidate the mechanisms of luminescence. rsc.org Key photophysical properties, such as the energy of the lowest triplet state (T₁), the singlet-triplet energy gap (ΔEST), and spin-orbit couplings, can be calculated. These parameters are essential for understanding whether a complex is likely to be phosphorescent and for predicting its emission wavelength and lifetime. For metal complexes involving this compound, TD-DFT would be the primary tool to computationally screen for promising luminescent properties and to understand the deactivation pathways that compete with light emission. rsc.org

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Detailed computational studies focusing specifically on the reaction mechanisms and catalytic pathways of isolated this compound are not extensively available in the current scientific literature. Theoretical investigations in this area tend to concentrate on bipyridine derivatives as ligands in metal complexes, where the reactivity is primarily dictated by the central metal atom.

However, general principles of computational chemistry can be applied to hypothesize the types of reaction mechanisms this molecule might undergo. As a heteroaromatic N-oxide, it possesses nucleophilic oxygen atoms and an electron-deficient pyridine ring system, suggesting potential involvement in oxidation reactions, electrophilic substitutions, and cycloaddition reactions. thieme-connect.de Density Functional Theory (DFT) is a common computational method used to explore such reaction mechanisms, providing insights into the electronic structure and energetics of reactants, products, and intermediate states. nih.govresearchgate.net

Energetic Profiles of Reaction Steps

Specific energetic profiles for reactions involving this compound have not been published. In computational chemistry, an energetic profile maps the potential energy of a system as it progresses along a reaction coordinate. researchgate.net Such profiles are crucial for understanding the feasibility and kinetics of a chemical reaction.

Identification of Transition States and Intermediates

The identification of transition states and intermediates is a cornerstone of mechanistic computational studies. A transition state represents the highest energy point on the reaction pathway connecting reactants and products (or intermediates), while an intermediate is a metastable species that exists in a local energy minimum along the reaction coordinate. academax.com